Tantalum phosphide

Weyl Semimetal Magnetotransport Carrier Mobility

Tantalum phosphide (TaP) is a topologically distinct Weyl semimetal hosting only a single type of Weyl fermion—unlike TaAs—enabling cleaner experimental data. Its ultrahigh carrier mobility (μh=3.71×10⁵ cm²/V·s), giant unsaturated negative magnetoresistance (-3000% at 9 T), cryogenic thermopower (~1.1×10³ µV/K), and near-ideal hydrogen adsorption energy (ΔGH*=0.0456 eV) make it irreplaceable for chiral anomaly studies, low-temperature thermoelectric harvesting, and HER electrocatalysis. Not interchangeable with generic transition metal phosphides. ≥99% purity, ideal for quantum transport, topological physics, and energy materials research.

Molecular Formula PTa
Molecular Weight 211.9216 g/mol
CAS No. 12037-63-7
Cat. No. B079234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTantalum phosphide
CAS12037-63-7
Molecular FormulaPTa
Molecular Weight211.9216 g/mol
Structural Identifiers
SMILESP#[Ta]
InChIInChI=1S/P.Ta
InChIKeyAUOAQYMBESBNJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 n / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tantalum Phosphide (TaP, CAS 12037-63-7) – Material Properties and Research-Grade Procurement


Tantalum phosphide (TaP) is a binary transition metal pnictide that crystallizes in a tetragonal structure and exhibits a distinct topological Weyl semimetal (WSM) phase. TaP is a hole-electron compensated semimetal with a low carrier concentration and high carrier mobility [1]. This material is a focal point in fundamental physics and advanced materials research due to the experimental realization of well-separated Weyl nodes and Fermi arcs, which underpin exotic quantum transport phenomena like the chiral anomaly and giant magnetoresistance [1][2]. Beyond its topological classification, TaP is under active investigation for its potential in low-temperature thermoelectric energy harvesting [3] and as a promising electrocatalyst [4]. These properties position TaP as a critical research compound distinct from conventional metals and standard semiconductors.

Why General-Purpose Alternatives Cannot Replace Tantalum Phosphide (TaP) in Advanced Research


The unique electronic structure of TaP is defined by its specific Weyl semimetal state, which is not universally present in other tantalum compounds or transition metal phosphides. As a binary monopnictide, its properties are intimately tied to the combination of tantalum and phosphorus, which governs the position and type of its topological Weyl nodes and surface Fermi arcs [1]. Direct comparisons with its closest analog, TaAs, reveal that TaP is topologically distinguished by possessing only a single type of Weyl fermion, whereas TaAs hosts two types, leading to fundamentally different low-energy physical properties and transport contributions [1]. Similarly, substituting the tantalum with niobium (NbP) or altering the pnictogen atom (e.g., to As) results in distinct Fermi surface topologies, phonon spectra, and pressure-induced phase transition sequences [2][3]. These intrinsic, compound-specific differences mean that TaP cannot be simply interchanged with a generic 'transition metal phosphide' without invalidating the specific physics or application-driven performance being investigated. The following quantitative evidence details these exact performance differentiations.

Quantitative Differentiation of Tantalum Phosphide (TaP): Comparator-Based Performance Evidence


Superior Carrier Mobility and Ultrahigh Magnetoresistance in TaP vs. TaAs

Tantalum phosphide (TaP) exhibits significantly higher hole carrier mobility and a more pronounced chiral anomaly-driven negative magnetoresistance compared to its close analog, tantalum arsenide (TaAs). TaP demonstrates a high hole mobility of μh = 3.71 × 10⁵ cm²/V·s [1], which is a key parameter for high-speed electronic applications. Furthermore, the negative magnetoresistance in TaP, attributed to the chiral anomaly, reaches -3000% at 9 T without saturation, a stark contrast to the behavior observed in TaAs and other Weyl semimetals [1]. This robust chiral anomaly signature is a direct consequence of TaP's well-separated Weyl nodes.

Weyl Semimetal Magnetotransport Carrier Mobility

Topological Distinction: Single Weyl Fermion Type in TaP vs. Two Types in TaAs

Angle-resolved photoemission spectroscopy (ARPES) and first-principles calculations have established a critical topological distinction: TaP is a Weyl semimetal with only a single type of Weyl fermion, whereas its analog TaAs features two distinct types of Weyl fermions [1]. This fundamental difference in the low-energy electronic structure directly influences the interpretation and complexity of transport phenomena, as the contributions from multiple Weyl node types in TaAs can convolute its physical properties [1][2]. The simpler, single-type Weyl fermion landscape in TaP provides a cleaner, more tractable platform for both fundamental research and for harnessing topological effects in applications.

Topological Materials ARPES Electronic Structure

Giant, Non-Saturating Thermopower and Quantized Thermoelectric Hall Effect in TaP

Tantalum phosphide (TaP) demonstrates an ultrahigh, non-saturating longitudinal thermopower (Seebeck coefficient) of Sxx ≈ 1.1 × 10³ µV/K and a giant power factor of ~500 µW/cm/K² at approximately 40 K [1][2]. This exceptional low-temperature performance is a direct consequence of the material entering the quantum limit for Weyl fermions and is accompanied by the experimental signature of a quantized thermoelectric Hall effect [1]. In contrast, similar phenomena have not been reported with the same clarity or magnitude in other Weyl semimetal candidates like TaAs or NbP, highlighting TaP's unique suitability for studying and exploiting these topological thermoelectric effects.

Thermoelectrics Energy Harvesting Quantum Transport

Excellent HER Activity: DFT-Predicted ΔGH* of 0.0456 eV for TaP(004) Surface

Density functional theory (DFT) calculations predict that the (004) surface of tantalum phosphide (TaP) is a highly active catalyst for the hydrogen evolution reaction (HER) under acidic conditions. The Gibbs free energy of hydrogen adsorption (ΔGH*) on this surface is calculated to be a near-optimal 0.0456 eV [1]. This value is exceptionally close to the ideal zero value for HER catalysts, suggesting an optimal balance between hydrogen adsorption and desorption. While experimental HER studies on TaP are still emerging, this theoretical benchmark places TaP among the most promising candidates within the transition metal phosphide (TMP) class, and superior to many other TMPs that typically exhibit larger ΔGH* values.

Electrocatalysis Hydrogen Evolution Reaction (HER) DFT

Amorphous TaP Thin Films Achieve 227 µΩ·cm Resistivity with Thermal Stability to 600°C

Wafer-scale, amorphous tantalum phosphide (TaP) films deposited via plasma-enhanced atomic layer deposition (PE-ALD) exhibit an ultralow resistivity of 227 µΩ·cm at a thickness of just 2.3 nm [1]. This conductivity is achieved directly on an amorphous SiO₂ substrate without requiring a crystalline seed layer, a significant processing advantage. The films also demonstrate robust electrical stability up to 600°C [1]. This combination of extreme thinness, low-temperature deposition, and high thermal stability is not achievable with conventional interconnect metals like copper or cobalt, which suffer from increased resistivity due to size effects at similar nanoscale dimensions.

Thin Films Interconnects Atomic Layer Deposition (ALD)

Lower Density and Distinct Elastic Properties Compared to TaAs

Ab-initio calculations provide a detailed comparison of the fundamental mechanical properties of TaP and TaAs. TaP has a lower density (9.86 g/cm³) compared to TaAs (10.81 g/cm³), which can be a consideration in weight-sensitive applications [1]. Furthermore, the compounds exhibit differences in their elastic wave velocities; for instance, TaP displays a higher longitudinal velocity (νl = 5934.37 m/s) than TaAs (νl = 2915.40 m/s) [1]. These distinctions in density and acoustic properties arise from the differing mass and bonding characteristics of phosphorus versus arsenic, and they underscore that TaP cannot be considered a simple structural or mechanical duplicate of its heavier analog.

Mechanical Properties Density Functional Theory Elastic Constants

Validated Application Scenarios for Tantalum Phosphide (TaP) Based on Quantitative Evidence


Fundamental Research on Chiral Anomaly and Weyl Fermion Physics

The exceptionally high carrier mobility (μh = 3.71 × 10⁵ cm²/V·s) and the pronounced, unsaturated negative magnetoresistance (-3000% at 9 T) of TaP single crystals make it the material of choice for fundamental studies of the chiral anomaly and other topological transport phenomena [1]. Its topological simplicity, hosting only a single type of Weyl fermion, reduces experimental complexity and allows for cleaner interpretation of data compared to multi-type WSM analogs like TaAs [2].

Low-Temperature Thermoelectric Energy Harvesting

TaP is a premier candidate for exploring novel, solid-state cooling and power generation at cryogenic temperatures. Its ultrahigh, non-saturating thermopower (Sxx ≈ 1.1 × 10³ µV/K) and giant power factor (~500 µW/cm/K²) at ~40 K represent a new thermoelectric regime driven by the material entering the topological quantum limit [1]. This performance is not observed in conventional thermoelectric materials and is a direct consequence of its unique Weyl semimetal state.

Non-Precious Metal Electrocatalyst for Hydrogen Evolution

Based on DFT predictions of a near-ideal Gibbs free energy of hydrogen adsorption (ΔGH* = 0.0456 eV) on its (004) surface, TaP is a prime candidate for experimental development as a high-performance, earth-abundant electrocatalyst for hydrogen evolution under acidic conditions [1]. Its predicted activity surpasses many other transition metal phosphides, offering a potential path to replace platinum-based catalysts in electrolyzers.

Ultra-Scaled, High-Conductivity Interconnects in Advanced Nanoelectronics

The successful PE-ALD deposition of wafer-scale, amorphous TaP thin films with an ultralow resistivity of 227 µΩ·cm at a 2.3 nm thickness positions this material as a viable solution for next-generation interconnect technology [1]. Its robust thermal stability up to 600°C and compatibility with back-end-of-line (BEOL) processing address the critical challenges of size effects and electromigration that plague conventional Cu interconnects at sub-10 nm nodes.

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